1-Bromo-3-difluoromethanesulfonylbenzene
Overview
Description
1-Bromo-3-difluoromethanesulfonylbenzene is an organic compound with the molecular formula C7H5BrF2O2S. It is a brominated aromatic compound that contains a difluoromethylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-difluoromethanesulfonylbenzene typically involves the bromination of benzene derivatives followed by the introduction of the difluoromethylsulfonyl group. One common method involves the reaction of bromobenzene with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-difluoromethanesulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The difluoromethylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Major Products Formed
Scientific Research Applications
1-Bromo-3-difluoromethanesulfonylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-3-difluoromethanesulfonylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the difluoromethylsulfonyl group are key functional groups that participate in chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a bromine atom attached to a benzene ring.
Difluoromethylsulfonylbenzene: A compound with a difluoromethylsulfonyl group attached to a benzene ring without the bromine atom.
Uniqueness
1-Bromo-3-difluoromethanesulfonylbenzene is unique due to the presence of both the bromine atom and the difluoromethylsulfonyl group. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Properties
IUPAC Name |
1-bromo-3-(difluoromethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDHEQHXJJBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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